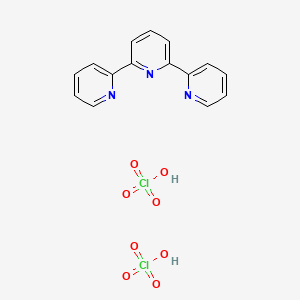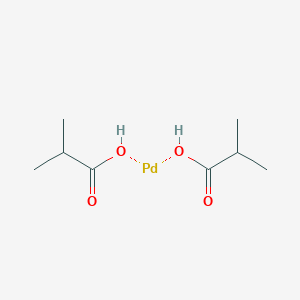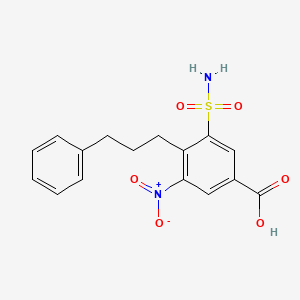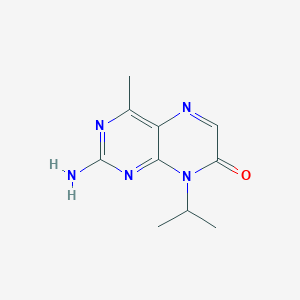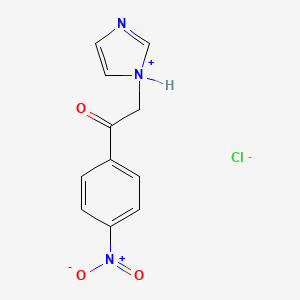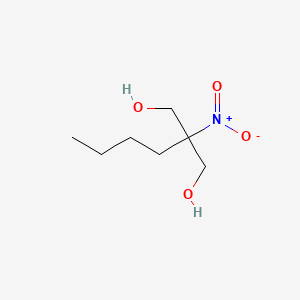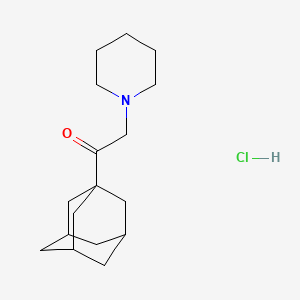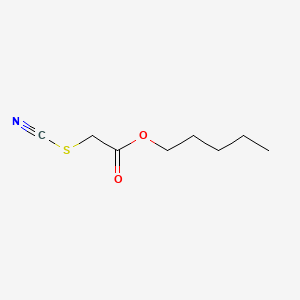
Thiocyanatoacetic acid pentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanatoacetic acid pentyl ester is an organic compound with the molecular formula C8H13NO2S It is an ester formed from thiocyanatoacetic acid and pentanol
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Thiocyanatoacetic acid can be reacted with pentanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the reaction can be performed in a continuous flow reactor with precise control over temperature and pressure to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the thiocyanato group to a thiocyanate group.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Pentyl thiocyanatoacetate can be oxidized to pentyl thiocyanatoacetic acid.
Reduction: Pentyl thiocyanatoacetate can be reduced to pentyl thiocyanate.
Substitution: Various substituted thiocyanatoacetic acid derivatives.
Aplicaciones Científicas De Investigación
Thiocyanatoacetic acid pentyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Thiocyanatoacetic acid pentyl ester is similar to other esters of thiocyanatoacetic acid, such as methyl thiocyanatoacetate and ethyl thiocyanatoacetate. it is unique in its longer alkyl chain, which can influence its physical and chemical properties. The longer alkyl chain may enhance its solubility in organic solvents and affect its reactivity in chemical reactions.
Comparación Con Compuestos Similares
Methyl thiocyanatoacetate
Ethyl thiocyanatoacetate
Butyl thiocyanatoacetate
Hexyl thiocyanatoacetate
Propiedades
Número CAS |
5439-31-6 |
|---|---|
Fórmula molecular |
C8H13NO2S |
Peso molecular |
187.26 g/mol |
Nombre IUPAC |
pentyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-4-5-11-8(10)6-12-7-9/h2-6H2,1H3 |
Clave InChI |
USRQZOYSVUTGMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



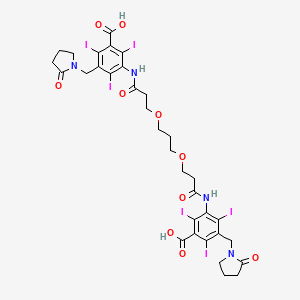
![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
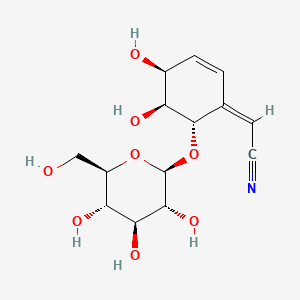
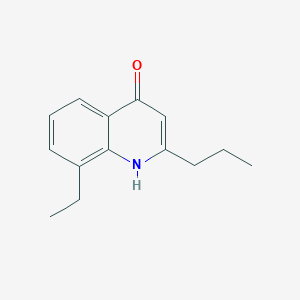
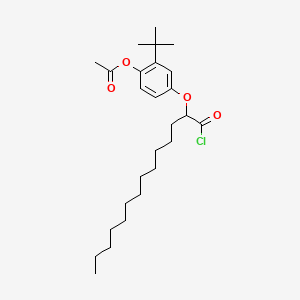
![2-[(tert-Butyl)azo]-2-methylbutyronitrile](/img/structure/B15346022.png)
